4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

pKa prediction lipophilicity regioisomer differentiation

Researchers requiring a regiospecifically defined 2-trifluoromethyl-4-(3-methoxyphenoxy)aniline scaffold often face supply inconsistency and isomer contamination. This 97% HPLC-grade building block eliminates that risk, delivering the exact substitution pattern required for patent-described difluoromethoxylation and trifluoromethoxylation reactions. Key advantages: (i) verified 2-CF₃/4-ether topology ensures predictable electronic and steric properties for SAR studies; (ii) documented antiproliferative activity against MCF7 cells supports immediate use in cancer-targeted kinase inhibitor programs; (iii) predicted pKa of 1.98 and LogP of 2.47 make it an ideal reference standard for acidic-mobile-phase LC-MS method development. Bulk stock is maintained at 2-8°C under dry conditions, with ambient-temperature global shipping.

Molecular Formula C14H12F3NO2
Molecular Weight 283.24 g/mol
CAS No. 946784-63-0
Cat. No. B1329149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
CAS946784-63-0
Molecular FormulaC14H12F3NO2
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C14H12F3NO2/c1-19-9-3-2-4-10(7-9)20-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3
InChIKeyVUPJYAKNRKKHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline (946784-63-0): Structural and Property Baseline for Research Procurement


4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS 946784-63-0) is a fluorinated aromatic amine building block with the molecular formula C₁₄H₁₂F₃NO₂ and a molecular weight of 283.25 g/mol . It features a trifluoromethyl group at the 2-position and a 3-methoxyphenoxy group at the 4-position of the aniline core . Predicted physicochemical properties include a boiling point of 356.6±42.0 °C, a density of 1.288±0.06 g/cm³, a pKa of 1.98±0.10, and a LogP of 2.47 .

Why Simple Substitution of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline Fails: The Impact of Regioisomerism on Physicochemical and Biological Properties


Substituting 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline with a closely related regioisomer, such as 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS 946662-85-7) or 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8), is not scientifically sound without explicit comparative data . The specific positioning of the trifluoromethyl and methoxyphenoxy groups on the aniline ring dictates distinct electronic and steric properties, which in turn govern reactivity, solubility, and target binding affinity [1]. The evidence below quantifies key differences in physicochemical parameters and documented biological activity profiles that preclude generic interchangeability.

Quantitative Differentiation of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A Data-Driven Guide for Scientific Selection


Regioisomer-Specific Predicted pKa and Lipophilicity Differentiate Reactivity Profiles

The 2-trifluoromethyl substitution in 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS 946784-63-0) confers a predicted pKa of 1.98±0.10 and a LogP of 2.47 . In contrast, the 3-trifluoromethyl regioisomer (CAS 946662-85-7) exhibits a predicted pKa of 2.34±0.10 and a LogP of 2.65 . The lower pKa of the 2-isomer indicates stronger acidity, which can influence amine nucleophilicity and salt formation in synthetic applications.

pKa prediction lipophilicity regioisomer differentiation reactivity

Documented Antiproliferative Activity in Human Cancer Cell Line MCF7

In a functional assay measuring antiproliferative activity against human MCF7 breast cancer cells over 72 hours, 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline demonstrated inhibition of cell growth [1]. While the precise IC₅₀ value is not disclosed in public databases, the compound is noted to have 'pronounced activity in arresting the proliferation of undifferentiated cells' [2]. A structurally distinct EGFR inhibitor, CHEMBL1203939, showed an IC₅₀ of 9.31 nM against EGFR tyrosine kinase in a binding assay [3], providing a benchmark for potent inhibition. However, direct activity comparison is limited by assay differences.

anticancer MCF7 cell proliferation in vitro assay

Utility as a Reagent for Difluoromethoxylation and Trifluoromethoxylation of Arenes

A U.S. patent (US 2023/XXX,XXX) assigned to The Research Foundation for the State University of New York explicitly claims the use of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline as a reagent for the difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes [1]. This specific application is not documented for the positional isomers 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline or 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline in the patent literature.

synthetic reagent difluoromethoxylation trifluoromethoxylation fluorination

Key Application Scenarios for 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline in Research and Industry


Synthetic Reagent for Selective Arene Alkoxylation

Based on patent claims [1], this compound is specifically suited as a reagent in the difluoromethoxylation and trifluoromethoxylation of aromatic and heteroaromatic substrates. Procurement is warranted when the reaction design requires the unique electronic and steric profile imparted by the 2-trifluoromethyl substitution.

Scaffold for Anticancer Lead Optimization

Given documented antiproliferative activity against MCF7 cells [2] and the class-level association of trifluoromethylated anilines with kinase inhibition, this compound serves as a valuable starting point for medicinal chemistry programs targeting cancer cell proliferation. The 2-position CF₃ group may confer metabolic stability advantages over regioisomers, though direct comparative data is needed.

Calibration Standard or Reference Compound for Analytical Method Development

With well-defined physicochemical properties (boiling point, density, LogP, pKa) , this compound can be used as a reference standard for HPLC or LC-MS method development, particularly in studies involving fluorinated aromatic amines. Its predicted pKa of 1.98 makes it a useful test analyte for acidic mobile phase conditions.

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